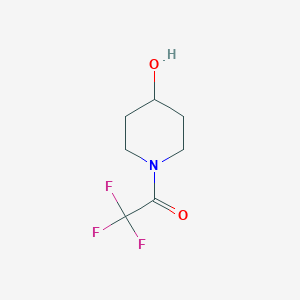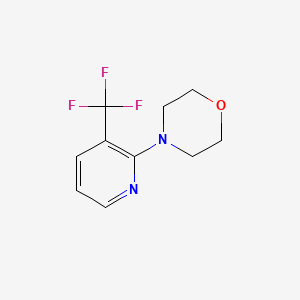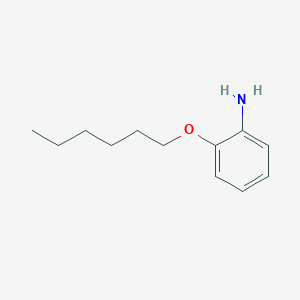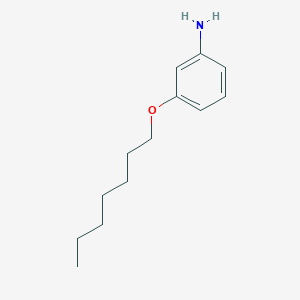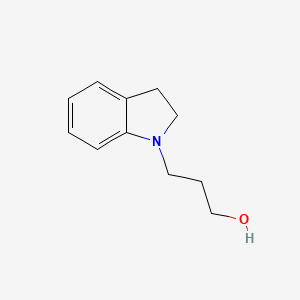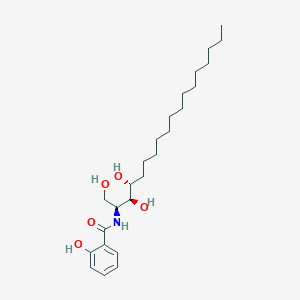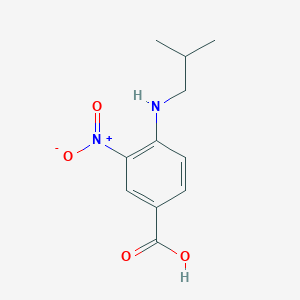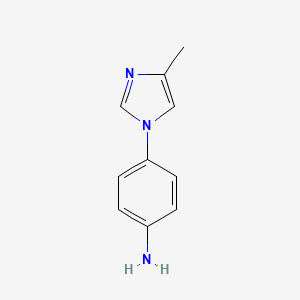
2,6-二氯-3-氟吡啶
描述
2,6-Dichloro-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2FN. It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
科学研究应用
2,6-Dichloro-3-fluoropyridine has several applications in scientific research:
作用机制
Target of Action
It is known to be a key component in the suzuki–miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dichloro-3-fluoropyridine are related to its role in the Suzuki–Miyaura coupling reaction . This reaction is crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Result of Action
The result of the action of 2,6-Dichloro-3-fluoropyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of fluoroquinolone derivatives with different building blocks, which can be used to reduce the side effects of medication and expand medical applications .
生化分析
Biochemical Properties
2,6-Dichloro-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) and as a building block in the synthesis of complex organic molecules . It interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been used in the synthesis of enzyme inhibitors that target specific pathways in cancer cells . The nature of these interactions typically involves the binding of 2,6-Dichloro-3-fluoropyridine to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity.
Cellular Effects
2,6-Dichloro-3-fluoropyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation of cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway . Additionally, 2,6-Dichloro-3-fluoropyridine can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 2,6-Dichloro-3-fluoropyridine involves its interaction with specific biomolecules at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 2,6-Dichloro-3-fluoropyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3-fluoropyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2,6-Dichloro-3-fluoropyridine can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3-fluoropyridine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which 2,6-Dichloro-3-fluoropyridine exerts its therapeutic effects without causing significant toxicity .
Metabolic Pathways
2,6-Dichloro-3-fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of 2,6-Dichloro-3-fluoropyridine.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-3-fluoropyridine within cells and tissues involve specific transporters and binding proteins . It is transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
2,6-Dichloro-3-fluoropyridine exhibits specific subcellular localization, which is essential for its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing 2,6-Dichloro-3-fluoropyridine to these specific compartments, ensuring its proper function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 3-amino-2,6-dichloropyridine followed by treatment with fluoroboric acid to yield the desired fluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of 2,6-Dichloro-3-fluoropyridine often employs large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
2,6-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated pyridines, and other heterocyclic compounds .
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
- 2,6-Dichloro-3-fluorobenzonitrile
Uniqueness
2,6-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the pyridine ring makes it less reactive than its chlorinated or brominated analogues, providing stability and reduced basicity .
属性
IUPAC Name |
2,6-dichloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSIJLRAOURJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535016 | |
| Record name | 2,6-Dichloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-50-1 | |
| Record name | 2,6-Dichloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


